8-CHLORO-1,3-DIMETHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-Chloro-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to caffeine and theophylline, which are well-known stimulants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of theophylline derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Chloro-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studies often explore its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research investigates its potential therapeutic effects, particularly in relation to its stimulant properties.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-chloro-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine and theophylline, which are also xanthine derivatives.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases like asthma.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Uniqueness
8-Chloro-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the chlorine atom and the propyl group, which may confer distinct pharmacological properties compared to other xanthine derivatives. These structural differences can influence its potency, duration of action, and specific interactions with biological targets.
Properties
IUPAC Name |
8-chloro-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISVEVGHLRHTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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